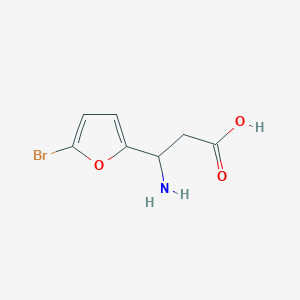

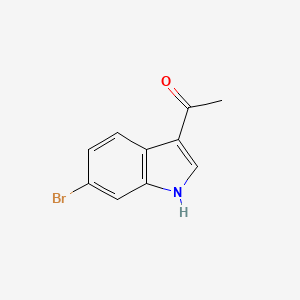

3-Amino-3-(5-bromofuran-2-yl)propanoic acid

説明

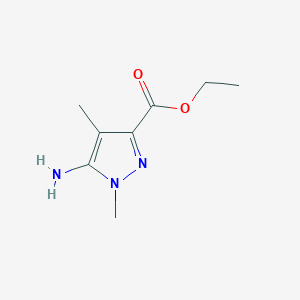

3-Amino-3-(5-bromofuran-2-yl)propanoic acid is a compound that features a furan ring, a heterocyclic aromatic structure, with a bromine atom at the 5-position. It also contains an amino acid moiety, making it a potential candidate for bioactive studies due to the presence of both an amino group and a carboxylic acid group. This compound is of interest in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related furan-based amino acid derivatives has been reported in the literature. For instance, the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids with furan nuclei has been achieved with yields ranging from 48-94% . Although the exact synthesis of 3-amino-3-(5-bromofuran-2-yl)propanoic acid is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. The use of zinc dust and formic acid in the presence of iron dust as a catalyst is a notable method for reducing hydroxyimino precursors to the corresponding amino acids .

Molecular Structure Analysis

The molecular structure of furan-based compounds, including those with amino acid functionalities, can be elucidated using techniques such as FTIR, UV, 1H NMR, 13C NMR, MS, and elemental analysis . These techniques allow for the confirmation of the substitution patterns on the furan ring and the identification of functional groups present in the molecule.

Chemical Reactions Analysis

The furan ring in 3-amino-3-(5-bromofuran-2-yl)propanoic acid can undergo various chemical reactions, particularly at the brominated position. The presence of the amino acid moiety also allows for reactions typical of carboxylic acids and amines. For example, the N-[5-alkoxy-2(5H)-furanonyl] amino acids were reacted with propargyl bromide to yield propargyl esters . This indicates that the bromine atom in the 5-position of the furan ring can participate in substitution reactions, which could be relevant for further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-3-(5-bromofuran-2-yl)propanoic acid would likely include moderate solubility in polar organic solvents due to the presence of both polar (amino and carboxylic groups) and nonpolar (furan ring) components. The compound's melting point, boiling point, and specific rotation could be determined experimentally. The bromine atom may increase the molecular weight and contribute to the compound's reactivity, particularly in electrophilic aromatic substitution reactions.

科学的研究の応用

Improved Synthesis Methods

Researchers have developed improved methods for synthesizing racemic 2-amino-3-(heteroaryl)propanoic acids, primarily with a furan or thiophene nucleus. These methods involve the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, avoiding unfavorable hydrogenolysis of bromine on the thiophene nucleus. This approach yields 2-(formylamino)-3-(heteroaryl)propanoic acids with high efficiency, highlighting the chemical versatility and potential for further functionalization of compounds related to "3-Amino-3-(5-bromofuran-2-yl)propanoic acid" (Kitagawa et al., 2004).

Physicochemical Properties and Antibacterial Activity

The physicochemical properties and antibacterial activity of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols have been investigated. These derivatives were synthesized with high yield and showed potential as competitors to kanamycin, a broad-spectrum antibiotic. This suggests that furan-containing compounds like "3-Amino-3-(5-bromofuran-2-yl)propanoic acid" could have applications in developing new antibacterial agents (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Fluorescence Derivatisation and Biological Assays

The potential for fluorescence derivatisation of amino acids, including those related to "3-Amino-3-(5-bromofuran-2-yl)propanoic acid," has been explored. By coupling with specific reagents, these amino acid derivatives exhibit strong fluorescence, making them useful for biological assays. This research opens up possibilities for the application of "3-Amino-3-(5-bromofuran-2-yl)propanoic acid" in bioanalytical chemistry and diagnostic imaging (Frade et al., 2007).

Hydrogen Bonding and Polymorphism in Material Science

Studies on amino alcohol salts with quinaldinate have shed light on the hydrogen bonding and polymorphism of compounds related to "3-Amino-3-(5-bromofuran-2-yl)propanoic acid." This research is significant for material science, especially in designing new materials with desired physical properties through controlled hydrogen bonding and polymorphic transformations (Podjed & Modec, 2022).

Anticancer Activity

A study on the synthesis and anticancer activity of some new S-glycosyl and S-alkyl 1,2,4-triazinone derivatives, which include structural motifs similar to "3-Amino-3-(5-bromofuran-2-yl)propanoic acid," demonstrated significant in vitro anticancer activities against different cancer cell lines. This highlights the potential medicinal chemistry applications of "3-Amino-3-(5-bromofuran-2-yl)propanoic acid" and its derivatives in the development of new anticancer agents (Saad & Moustafa, 2011).

作用機序

Target of Action

It is known that benzofuran compounds, which are structurally similar, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Similar compounds have been shown to undergo various chemical reactions, including hydration of carbon-carbon double bonds in the side chain and furane ring .

Biochemical Pathways

It is known that amino acid side chains can have an effect on the overall structure and function of a protein .

Result of Action

Similar compounds have been shown to have anti-inflammatory and analgesic activities .

特性

IUPAC Name |

3-amino-3-(5-bromofuran-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSGHNSPJVMADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640922 | |

| Record name | 3-Amino-3-(5-bromofuran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(5-bromofuran-2-yl)propanoic acid | |

CAS RN |

682803-05-0 | |

| Record name | β-Amino-5-bromo-2-furanpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682803-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(5-bromofuran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-2,8-diazaspiro[4.5]decane](/img/structure/B1292078.png)

![3-Oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1292079.png)

![Ethyl 2-[(but-3-en-1-yl)amino]acetate](/img/structure/B1292093.png)

![Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1292099.png)